molecular formula C19H22N2O6 B4335252 (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate CAS No. 890095-87-1

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate

Cat. No.: B4335252
CAS No.: 890095-87-1
M. Wt: 374.4 g/mol
InChI Key: PPMKIFWJOHDMDC-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate is an organic compound that features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, a pyrimidinyl group at the 2 position, and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate typically involves the condensation of 3,4-diethoxybenzaldehyde with pyrimidin-2-ylmethanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dimethoxyphenyl)(pyrimidin-2-yl)methylene diacetate: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-difluorophenyl)(pyrimidin-2-yl)methylene diacetate: Similar structure but with fluorine atoms instead of ethoxy groups.

Uniqueness

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.

Properties

IUPAC Name

[acetyloxy-(3,4-diethoxyphenyl)-pyrimidin-2-ylmethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-5-24-16-9-8-15(12-17(16)25-6-2)19(26-13(3)22,27-14(4)23)18-20-10-7-11-21-18/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKIFWJOHDMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157511
Record name Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-87-1
Record name Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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